molecular formula C22H32N4O4S B2555319 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1428356-46-0

1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2555319
CAS No.: 1428356-46-0
M. Wt: 448.58
InChI Key: HTPYKALRYBDPMD-UHFFFAOYSA-N
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Description

1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H32N4O4S and its molecular weight is 448.58. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, including receptors and enzymes involved in critical signaling pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into several functional groups:

  • Pyrrolidinylsulfonyl group : Imparts potential for interaction with biological macromolecules.
  • Piperidine and piperazine rings : Often associated with neuropharmacological activity.
  • Phenyl group : Commonly found in many biologically active compounds.

Antidepressant Properties

Recent studies have indicated that derivatives of this compound exhibit significant antidepressant-like effects. For instance, a related compound demonstrated potent serotonin (5-HT) reuptake inhibition, which is crucial for managing depression. The in vivo studies showed that the compound could reduce immobility in the forced swimming test (FST), a common assay for antidepressant efficacy .

Anticancer Activity

The compound has shown promise in targeting cancer cells. In vitro studies indicated moderate to significant efficacy against human breast cancer cells, with an IC50 value of approximately 18 μM . The mechanism appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells. This inhibition leads to enhanced apoptosis and reduced cell viability in cancerous tissues .

Janus Kinase Inhibition

The compound's structural features suggest it may act as a Janus kinase (JAK) inhibitor. JAK inhibitors are increasingly important in treating inflammatory diseases and certain cancers. The presence of the pyrrolidinylsulfonyl moiety could enhance its binding affinity to JAK enzymes, promoting anti-inflammatory effects .

Case Studies and Experimental Data

Several studies have explored the biological activities of similar compounds:

Study Compound Biological Activity IC50 Value
Study 1A20Serotonin reuptake inhibitionNot specified
Study 25ePARP inhibition in breast cancer cells18 µM
Study 3VariousJAK inhibitionNot specified

These findings underscore the potential versatility of the compound in treating various conditions, from mood disorders to cancers.

The mechanisms through which this compound exerts its biological effects include:

  • Serotonin Reuptake Inhibition : Enhances serotonin levels in synaptic clefts, improving mood and reducing depressive symptoms.
  • PARP Inhibition : Disrupts DNA repair mechanisms in cancer cells, leading to increased apoptosis.
  • JAK Pathway Modulation : Alters cytokine signaling pathways, potentially reducing inflammation and tumor growth.

Properties

IUPAC Name

1-[4-[4-(1-pyrrolidin-1-ylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S/c1-18(27)19-4-6-21(7-5-19)23-14-16-24(17-15-23)22(28)20-8-12-26(13-9-20)31(29,30)25-10-2-3-11-25/h4-7,20H,2-3,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPYKALRYBDPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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